molecular formula C11H15BrN2O B14779492 2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide

2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide

Cat. No.: B14779492
M. Wt: 271.15 g/mol
InChI Key: AOUBRJALMCFLRC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide is a chiral compound with significant potential in various fields of scientific research. This compound features a bromobenzyl group attached to an amino-propanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-N-methylpropanamide and 3-bromobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.

    Procedure: The (S)-2-amino-N-methylpropanamide is reacted with 3-bromobenzyl bromide in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: Similar in structure but lacks the amide functionality.

    3-Bromobenzyl bromide: Similar in structure but lacks the amino and amide groups.

    N-(3-Bromobenzyl)-N-methylamine: Similar but lacks the propanamide backbone.

Uniqueness

(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide is unique due to its chiral nature and the presence of both amino and amide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3

InChI Key

AOUBRJALMCFLRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N

Origin of Product

United States

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